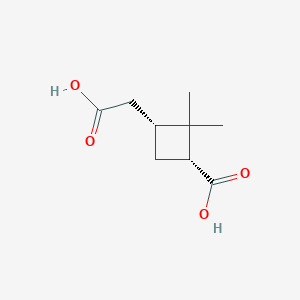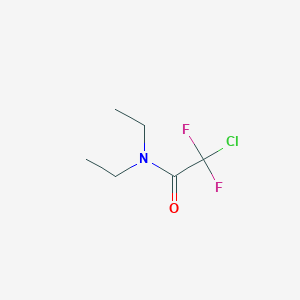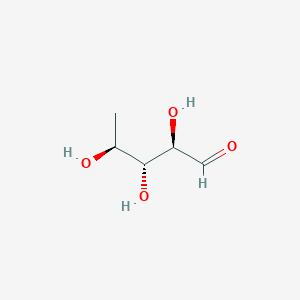
(2R,3R,4S)-2,3,4-Trihydroxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-2,3,4-Trihydroxypentanal is a chiral compound with the molecular formula C5H10O4 It is a pentose sugar derivative, specifically an aldotetrose, which contains three hydroxyl groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2,3,4-Trihydroxypentanal can be achieved through several methods. One common approach involves the oxidation of D-arabinose using mild oxidizing agents such as bromine water or nitric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure selective oxidation of the primary alcohol group to an aldehyde while preserving the stereochemistry of the molecule.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes, such as the fermentation of specific microorganisms that can produce the compound from simple sugars. Enzymatic methods using oxidoreductases can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2,3,4-Trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine or alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: (2R,3R,4S)-2,3,4-Trihydroxypentanoic acid.
Reduction: (2R,3R,4S)-2,3,4-Trihydroxypentanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
(2R,3R,4S)-2,3,4-Trihydroxypentanal has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various derivatives.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2,3,4-Trihydroxypentanal involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in enzymatic reactions where it acts as a substrate for oxidoreductases, leading to the formation of various metabolites. These metabolites can then enter different metabolic pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S)-2,3,4-Trihydroxypentanehydroximic acid: Similar in structure but contains an additional hydroxylamine group.
(2R,3R,4S)-2,3,4-Trihydroxy-5-oxopentanal: Similar but with a ketone group instead of an aldehyde group.
Uniqueness
(2R,3R,4S)-2,3,4-Trihydroxypentanal is unique due to its specific stereochemistry and functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it valuable in the synthesis of complex molecules.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2R,3R,4S)-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m0/s1 |
InChI Key |
WDRISBUVHBMJEF-VAYJURFESA-N |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](C=O)O)O)O |
Canonical SMILES |
CC(C(C(C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


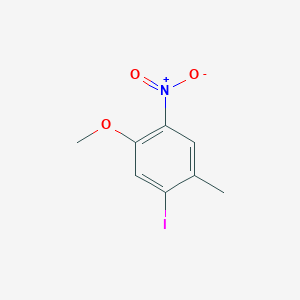
![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
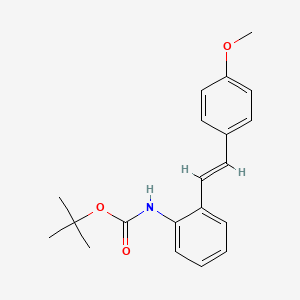

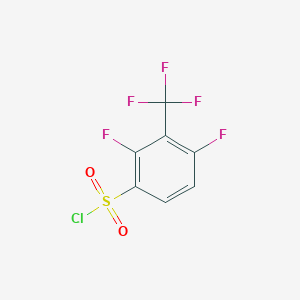
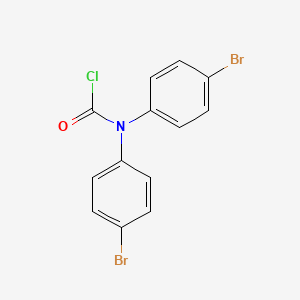
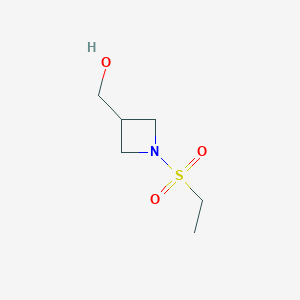
![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
